molecular formula C24H25N3O4 B295897 N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide

N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide

Cat. No.: B295897
M. Wt: 419.5 g/mol
InChI Key: WBZJBFZYEUXVMZ-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide, also known as LASSBio-294, is a compound that has been synthesized and studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In immune cells, this compound has been shown to inhibit the activity of the enzyme phosphodiesterase 4, which is involved in the regulation of inflammation. In viral infections, this compound has been shown to inhibit the activity of the viral protease, which is involved in the replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In immune cells, this compound has been shown to reduce the production of inflammatory cytokines, leading to the inhibition of inflammation. In viral infections, this compound has been shown to reduce the replication of the virus, leading to the inhibition of viral infection.

Advantages and Limitations for Lab Experiments

N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells, reduce inflammation in immune cells, and inhibit the replication of viruses. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Another direction is to investigate its potential as an anti-inflammatory agent in various inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide involves the reaction of isonicotinohydrazide with 4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Scientific Research Applications

N'-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}isonicotinohydrazide has been studied for its potential therapeutic applications, including its activity as an anti-inflammatory, anti-tumor, and anti-viral agent. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in immune cells. Additionally, this compound has been shown to inhibit the replication of several viruses, including dengue virus and Zika virus.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(E)-[4-[2-(3,4-dimethylphenoxy)ethoxy]-3-methoxyphenyl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C24H25N3O4/c1-17-4-6-21(14-18(17)2)30-12-13-31-22-7-5-19(15-23(22)29-3)16-26-27-24(28)20-8-10-25-11-9-20/h4-11,14-16H,12-13H2,1-3H3,(H,27,28)/b26-16+

InChI Key

WBZJBFZYEUXVMZ-WGOQTCKBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3)OC)C

SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2)C=NNC(=O)C3=CC=NC=C3)OC)C

Origin of Product

United States

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